molecular formula C11H10O5 B3053956 Benzaldehyde, 3,5-bis(acetyloxy)- CAS No. 57179-37-0

Benzaldehyde, 3,5-bis(acetyloxy)-

Cat. No.: B3053956
CAS No.: 57179-37-0
M. Wt: 222.19 g/mol
InChI Key: MGGJRYRHTJRODD-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-bis(acetyloxy)- (CAS 57179-37-0) is an aromatic aldehyde derivative featuring acetyloxy (-OAc) groups at the 3 and 5 positions of the benzene ring. This compound is structurally characterized by its aldehyde functional group at position 1 and two acetylated hydroxyl groups at positions 3 and 5. A closely related derivative, Benzaldehyde, 3,5-bis(acetyloxy)-4-methoxy (CAS 26267-47-0), includes an additional methoxy (-OCH₃) group at position 4, altering its physicochemical properties .

Key properties of the 4-methoxy derivative include:

  • Molecular formula: C₁₂H₁₂O₆
  • Molecular weight: 252.22 g/mol
  • Melting point: 57°C (solvent: isopropyl ether/paraffin)
  • Boiling point: 170°C at 0.1 Torr
  • Density: 1.258 g/cm³ (predicted)
  • SMILES: C(=O)C1=CC(OC(C)=O)=C(OC)C(OC(C)=O)=C1 .

The acetyloxy groups enhance lipophilicity, making the compound suitable as an intermediate in pharmaceutical synthesis (e.g., in the production of terbutaline) .

Properties

IUPAC Name

(3-acetyloxy-5-formylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-7(13)15-10-3-9(6-12)4-11(5-10)16-8(2)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGJRYRHTJRODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C=O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557793
Record name 5-Formyl-1,3-phenylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57179-37-0
Record name 5-Formyl-1,3-phenylene diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,5-bis(acetyloxy)- typically involves the acetylation of 3,5-dihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of Benzaldehyde, 3,5-bis(acetyloxy)- follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-bis(acetyloxy)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Benzaldehyde, 3,5-bis(acetyloxy)- exerts its effects involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth, making it useful as an antifungal agent . The molecular targets include superoxide dismutases and glutathione reductase, which are key components of the cellular antioxidation pathway .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The table below compares Benzaldehyde, 3,5-bis(acetyloxy)- with key analogues based on substituent groups, molecular properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight Substituents Boiling Point Melting Point Applications
Benzaldehyde, 3,5-bis(acetyloxy)- 57179-37-0 C₁₁H₁₀O₆ 252.22 3,5-acetyloxy 170°C (0.1 Torr) 57°C* Pharmaceutical intermediates
3,5-Bis(trifluoromethyl)benzaldehyde - C₉H₄F₆O 242.12 3,5-CF₃ N/A N/A Ligands in organometallic catalysis
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) 134-96-3 C₉H₁₀O₄ 182.17 3,5-methoxy, 4-hydroxy 465.7 K (192.5°C) 112–114°C Flavoring agent, lignin degradation studies
3,5-Bis(allyloxy)-4-bromobenzaldehyde 355121-52-7 C₁₃H₁₃BrO₃ 297.15 3,5-allyloxy, 4-bromo N/A N/A Halogenated intermediates in organic synthesis
3,5-Diiodobenzaldehyde - C₇H₄I₂O 361.92 3,5-iodo N/A N/A Radiolabeling and halogenation studies

Key Differences and Functional Implications

This contrasts with methoxy groups (electron-donating), as seen in syringaldehyde, which increase ring electron density . Trifluoromethyl (-CF₃) groups (strongly electron-withdrawing) enhance electrophilicity at the aldehyde group, making 3,5-bis(trifluoromethyl)benzaldehyde highly reactive in cross-coupling reactions .

Physicochemical Properties :

  • Lipophilicity : The acetyloxy groups in Benzaldehyde, 3,5-bis(acetyloxy)- confer higher lipophilicity (LogP ~1.258) compared to syringaldehyde (LogP ~1.49) and halogenated derivatives, influencing solubility in organic solvents .
  • Thermal Stability : The 4-methoxy derivative’s boiling point (170°C at 0.1 Torr) is significantly lower than syringaldehyde’s 192.5°C at atmospheric pressure, reflecting differences in intermolecular hydrogen bonding .

Applications :

  • Pharmaceutical Synthesis : Benzaldehyde, 3,5-bis(acetyloxy)- is a precursor in synthesizing β₂-adrenergic agonists like terbutaline .
  • Material Science : Halogenated analogues (e.g., 3,5-diiodobenzaldehyde) are used in radiolabeling and crystal engineering due to their heavy atom effects .
  • Flavor and Fragrance : Syringaldehyde’s methoxy and hydroxy groups contribute to its vanilla-like aroma, utilized in food and cosmetic industries .

Biological Activity

Benzaldehyde, 3,5-bis(acetyloxy)-, also known as 3,5-bis(acetyloxy)benzaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antioxidant, anticancer, and neuroprotective effects, supported by diverse research findings.

Chemical Structure and Properties

Benzaldehyde, 3,5-bis(acetyloxy)- is characterized by the presence of two acetoxy groups attached to the benzaldehyde moiety. This structural modification can influence its reactivity and biological interactions. The molecular formula is C10H10O4, and its structure can be represented as follows:

C6H4(OCOCH3)2CHO\text{C}_6\text{H}_4(\text{OCOCH}_3)_2\text{CHO}

Antioxidant Activity

Research indicates that compounds with similar structures to benzaldehyde derivatives exhibit significant antioxidant properties. For instance, studies have shown that certain acetylated phenolic compounds can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

CompoundIC50 (µg/mL)Assay Type
Benzaldehyde, 3,5-bis(acetyloxy)-TBDDPPH
Similar acetylated phenolic compounds1.5 - 1.9ABTS

The exact IC50 for benzaldehyde, 3,5-bis(acetyloxy)- remains to be determined in specific assays.

Anticancer Potential

Benzaldehyde derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, research on related compounds has demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression.

  • Case Study : A study evaluating the effects of benzaldehyde derivatives on HeLa cells reported an IC50 value of approximately 1.6 µg/mL for related compounds, suggesting potential anticancer activity.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzaldehyde derivatives indicate their potential in treating neurodegenerative diseases. Compounds similar to benzaldehyde have shown promise in protecting neuronal cells from oxidative stress-induced damage.

  • Mechanism : The neuroprotective activity is believed to stem from their ability to modulate signaling pathways such as PI3K/Akt and ERK1/2 pathways, which are crucial for cell survival and proliferation.

Research Findings

  • In Vivo Studies : Animal studies have shown that administration of benzaldehyde derivatives can lead to improved cognitive function and reduced markers of oxidative stress.
  • In Vitro Studies : Cell culture experiments indicate that these compounds can enhance cell viability under stress conditions by reducing apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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